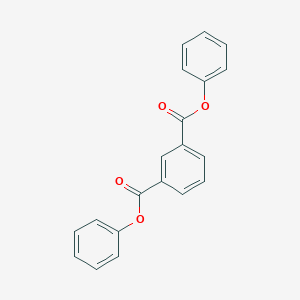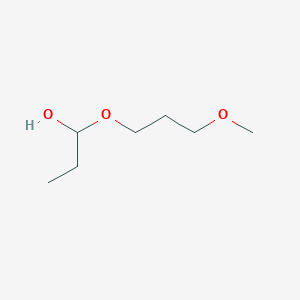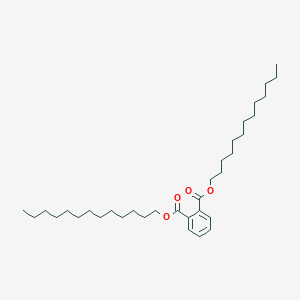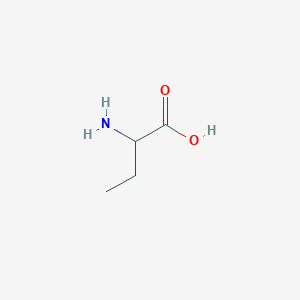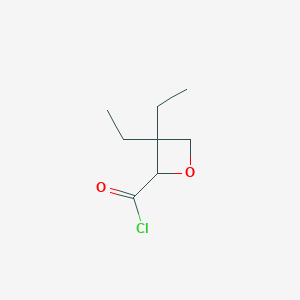
3,3-Diethyloxetane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyloxetane-2-carbonyl chloride is an organic compound that belongs to the class of oxetane derivatives. This compound has been widely used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 3,3-Diethyloxetane-2-carbonyl chloride is not fully understood. However, it is believed that this compound reacts with various nucleophiles, such as amines and alcohols, to form stable adducts. The formation of these adducts is believed to be responsible for the unique chemical properties of 3,3-Diethyloxetane-2-carbonyl chloride.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,3-Diethyloxetane-2-carbonyl chloride. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,3-Diethyloxetane-2-carbonyl chloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common organic solvents. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 3,3-Diethyloxetane-2-carbonyl chloride in scientific research. One potential application is in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. Another potential application is in the synthesis of β-amino acids, which have been shown to have antimicrobial and anticancer properties. Additionally, 3,3-Diethyloxetane-2-carbonyl chloride could be used as a building block for the synthesis of other important organic compounds.
Synthesis Methods
The synthesis of 3,3-Diethyloxetane-2-carbonyl chloride involves the reaction of 3,3-Diethyloxetane with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Diethyloxetane-2-carbonyl chloride as the main product. The purity of the product can be improved by using column chromatography.
Scientific Research Applications
3,3-Diethyloxetane-2-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. This compound is used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. 3,3-Diethyloxetane-2-carbonyl chloride has also been used as a reagent in the synthesis of β-amino acids and other important organic compounds.
properties
CAS RN |
127565-53-1 |
|---|---|
Product Name |
3,3-Diethyloxetane-2-carbonyl chloride |
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
InChI Key |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
Canonical SMILES |
CCC1(COC1C(=O)Cl)CC |
synonyms |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



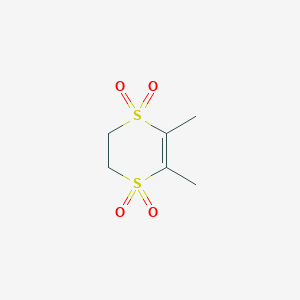
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
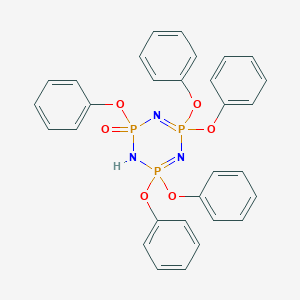
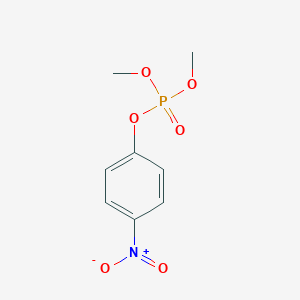
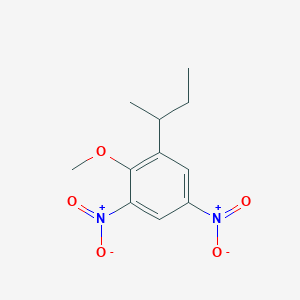
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)
